Enantiomeric Excess in Enzymatic Resolution
In the enzymatic resolution of racemic (R,S)-2-chlorophenylglycine methyl ester catalyzed by magnetically immobilized penicillin G acylase (PGA/GM), the (R)-enantiomer is preferentially hydrolyzed to yield (R)-2-chlorophenylglycine, while the unreacted ester is enriched in the (S)-enantiomer. This study provides a direct, quantitative comparison between the enantiomeric excess values achieved for the two stereoisomers under identical conditions [1].
| Evidence Dimension | Enantiomeric excess (ee%) following enzymatic hydrolysis of racemic substrate |
|---|---|
| Target Compound Data | ee = 58.8% for (R)-2-chlorophenylglycine (hydrolysis product of (R)-ester) |
| Comparator Or Baseline | ee = 98.0% for (S)-2-chlorophenylglycine methyl ester (unreacted substrate) |
| Quantified Difference | Δee = 39.2 percentage points (1.67-fold higher ee for (S)-ester) |
| Conditions | PGA/GM immobilized enzyme; 20°C; 48 h incubation; conversion of racemic substrate = 62.5% |
Why This Matters
Procurement of the (R)-enantiomer as a reference standard or for applications requiring moderate enantiopurity (e.g., racemization feedstock) is informed by the known 58.8% ee benchmark achievable via this enzymatic route.
- [1] Xue P, Gu Y, Zhang L, Ma Y, Li P. Enzymatic Resolution of (R,S)-2-Chlorophenyl Glycine Methyl Ester with Magnetically Immobilized Penicillin G Acylase. Petrochemical Technology. 2014;43(11):1284-1289. View Source
